molecular formula C6HF3N2O4 B3052181 1,3,5-Trifluoro-2,4-dinitrobenzene CAS No. 392-51-8

1,3,5-Trifluoro-2,4-dinitrobenzene

Cat. No.: B3052181
CAS No.: 392-51-8
M. Wt: 222.08 g/mol
InChI Key: CJMQRMFXSRLCQI-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6HF3N2O4. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by nitro groups. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

1,3,5-Trifluoro-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,3,5-trifluorobenzene. The reaction involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring . Industrial production methods involve similar nitration processes but are optimized for higher yields and purity .

Chemical Reactions Analysis

1,3,5-Trifluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted benzene derivatives and amino compounds .

Scientific Research Applications

1,3,5-Trifluoro-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trifluoro-2,4-dinitrobenzene involves its high reactivity due to the presence of electron-withdrawing nitro and fluorine groups. These groups make the benzene ring highly electrophilic, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles like amines and thiols, leading to the formation of covalent bonds .

Comparison with Similar Compounds

1,3,5-Trifluoro-2,4-dinitrobenzene can be compared with other fluorodinitrobenzene derivatives:

Properties

IUPAC Name

1,3,5-trifluoro-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMQRMFXSRLCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278829
Record name 1,3,5-trifluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-51-8
Record name NSC10236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-trifluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The temperature must be carefully controlled during this process. During the addition of 1,3,5-trifluorobenzene, the potassium nitrate-fuming sulfuric acid mixture must be kept at a temperature in the range of from about 30° C. to about 50° C. The temperature is controlled by regulating the rate at which 1,3,5-trifluorobenzene is added to the potassium nitrate-fuming sulfuric acid mixture and also through external cooling of the reaction mixture. After the initial exothermic reaction is over, the reaction mixture is heated into the range of from about 140° C. to about 160° C. but preferably from 150° C. to 156° C. where it is maintained until the optimum or desired yield of 1,3,5-trifluoro-2,4,6-trinitrobenzene is obtained. If the reaction temperature is too high, the yield will be reduced through the decomposition of the product. On the other hand, if the reaction temperature is too low, 1,3,5-trifluoro-2,4-dinitrobenzene will be produced at the expense of the 1,3,5-trifluoro-2,4,6-trinitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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